3-(Furan-2-yl)piperazin-2-one
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Overview
Description
3-(Furan-2-yl)piperazin-2-one is an organic compound that features a furan ring attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)piperazin-2-one typically involves the reaction of furan derivatives with piperazine. One common method is the cyclization of 2-furylamine with ethylene glycol in the presence of a catalyst. Another approach involves the reaction of 2-furyl isocyanate with piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Dihydrofuran derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
3-(Furan-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)piperazin-2-one
- 3-(Thiophen-2-yl)piperazin-2-one
- 3-(Benzofuran-2-yl)piperazin-2-one
Uniqueness
3-(Furan-2-yl)piperazin-2-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(furan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C8H10N2O2/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) |
InChI Key |
XVXCBPJNVGDGEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CO2 |
Origin of Product |
United States |
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